Diethyl 2-acetylglutarate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-acetylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOGMCQLKMLNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241682 | |

| Record name | Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-06-0 | |

| Record name | Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-acetylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1501-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-acetylglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 2-acetylglutarate: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Diethyl 2-acetylglutarate is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis. Its unique structural motif, featuring both ketone and diester functionalities, allows for a wide range of chemical transformations, making it a key building block for heterocyclic compounds and complex molecular architectures relevant to the pharmaceutical and flavor industries. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, supported by detailed experimental protocols and spectral analysis.

Introduction: The Chemical Identity of this compound

This compound, systematically named diethyl 2-acetylpentanedioate, is an organic compound characterized by a five-carbon glutarate backbone substituted with an acetyl group at the C-2 position.[1][2] The presence of two ethyl ester groups and a ketone confers upon it a trifunctional nature, which is the foundation of its synthetic versatility.[3] It is a colorless to light yellow liquid with a fruity odor, a property that has led to its application as a flavoring agent.[3] However, its principal value in the scientific community lies in its role as a precursor in the synthesis of more complex molecules, including pharmaceutical intermediates.[3]

Key Identifiers and Properties

A summary of the core physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | diethyl 2-acetylpentanedioate | [2] |

| Synonyms | Diethyl α-acetylglutarate, 2-Acetylglutaric acid diethyl ester | [4] |

| CAS Number | 1501-06-0 | [4] |

| Molecular Formula | C₁₁H₁₈O₅ | [4] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Density | ~1.071 g/mL at 25 °C | [4] |

| Boiling Point | 154 °C at 11 mmHg | [5] |

| Refractive Index | ~1.439 (n20/D) | [5] |

| Solubility | Soluble in organic solvents; insoluble in water | [3] |

Molecular Structure and Spectroscopic Profile

The structure of this compound is fundamental to understanding its reactivity. The molecule possesses a chiral center at the C-2 carbon, though it is commonly supplied as a racemic mixture.

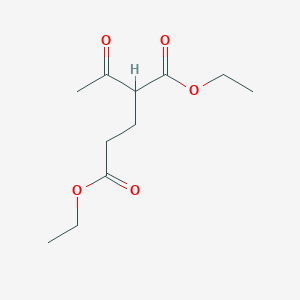

Caption: 2D Chemical Structure of this compound.

Spectroscopic Analysis

The structural features of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the two distinct ethyl ester groups, the acetyl methyl protons, and the protons of the glutarate backbone. The ethoxy groups typically show a triplet for the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~4.1 ppm). The acetyl methyl protons appear as a singlet (~2.2 ppm). The methine proton at the chiral center (C-2) and the adjacent methylene protons of the glutarate chain will appear as complex multiplets in the region of ~2.0-3.5 ppm.[2][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone (~200-205 ppm) and the two esters (~170-175 ppm). The carbons of the ethyl groups and the glutarate backbone will appear in the upfield region.[2][7] The chiral C-2 carbon typically resonates around 50-60 ppm.

-

FT-IR Spectroscopy: The infrared spectrum is dominated by strong carbonyl (C=O) stretching absorptions. Due to the presence of three carbonyl groups (one ketone, two esters), a strong, sharp band is expected in the region of 1715-1750 cm⁻¹.[8] The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretches appear at higher wavenumbers, around 1735-1750 cm⁻¹.[9][10] Additionally, C-O stretching bands for the ester groups will be visible in the 1300-1000 cm⁻¹ region.[11]

-

Mass Spectrometry: Under electron ionization (EI), this compound will fragment through characteristic pathways for esters and ketones. Common fragmentation includes the loss of an ethoxy radical (-•OCH₂CH₃, M-45) and an ethyl group (-•CH₂CH₃, M-29).[1] Another significant fragmentation is the McLafferty rearrangement.[1][12] The base peak is often observed at m/z 114.[4]

Synthesis and Reactivity

Synthesis of this compound

A primary and industrially scalable method for the synthesis of this compound is the Michael addition (or conjugate addition) of a malonic ester derivative to an α,β-unsaturated ester.[13] Specifically, the reaction involves the addition of the enolate of diethyl acetoacetate to ethyl acrylate, catalyzed by a base such as sodium ethoxide.

Causality: The choice of a base like sodium ethoxide is critical. It must be strong enough to deprotonate the α-carbon of diethyl acetoacetate to form the nucleophilic enolate, but not so strong as to promote unwanted side reactions like self-condensation or hydrolysis of the esters. Using the ethoxide corresponding to the ester's alcohol (ethanol) prevents transesterification.[14] Ethyl acrylate is an excellent Michael acceptor due to the electron-withdrawing nature of the ester group, which polarizes the double bond and makes the β-carbon electrophilic.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its β-keto ester moiety. The α-proton at the C-2 position is acidic and can be readily removed by a base to form a resonance-stabilized enolate, which is a potent carbon nucleophile.

Key Reactions:

-

Alkylation: The enolate can be alkylated at the C-2 position by reacting with alkyl halides in an SN2 reaction. This allows for the introduction of various alkyl chains, further functionalizing the molecule.[15]

-

Michael Addition: As a Michael donor, the enolate of this compound can add to a wide range of Michael acceptors (e.g., α,β-unsaturated ketones, nitriles, and esters), forming 1,5-dicarbonyl compounds which are precursors to cyclic systems via intramolecular condensation.[13][16]

-

Hantzsch Pyridine Synthesis: As a β-dicarbonyl compound, it can participate in multi-component reactions like the Hantzsch synthesis, reacting with an aldehyde and ammonia to form highly substituted dihydropyridines and pyridines, which are prevalent scaffolds in medicinal chemistry.[1]

-

Synthesis of Heterocycles: The 1,5-dicarbonyl relationship between the acetyl ketone and the C-5 ester allows for intramolecular cyclization reactions to form various heterocycles. For example, it is a known intermediate in the synthesis of furocoumarins, a class of compounds with photosensitizing and other biological activities.[5]

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound via Michael Addition

This protocol is a generalized procedure based on the well-established Michael addition of active methylene compounds to acrylates.

Materials:

-

Diethyl acetoacetate

-

Ethyl acrylate[17]

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

-

Base Addition: In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

-

Enolate Formation: To this solution, add diethyl acetoacetate (1.0 eq) dropwise via the dropping funnel at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Michael Addition: Add ethyl acrylate (1.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in diethyl ether and wash cautiously with 1 M HCl to neutralize any remaining base. Subsequently, wash with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless to light-yellow liquid.

Protocol 2: Michael Addition of this compound to Methyl Vinyl Ketone

This protocol demonstrates the utility of this compound as a Michael donor. The procedure is adapted from established methods for similar β-keto esters.[13]

Materials:

-

This compound

-

Methyl vinyl ketone

-

Sodium ethoxide (catalytic amount, ~0.1 eq)

-

Anhydrous ethanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Initiation: Add a catalytic amount of sodium ethoxide solution to the stirred mixture at room temperature.

-

Acceptor Addition: Slowly add methyl vinyl ketone (1.0-1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature. The reaction is typically complete within 2-24 hours. Gentle heating can be applied to accelerate the reaction if necessary. Monitor progress by TLC.

-

Workup and Neutralization: Once the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify the aqueous mixture to a pH of ~6-7 by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexanes:ethyl acetate eluent) to yield the pure Michael adduct.

Caption: Experimental workflow for the Michael addition using this compound.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be employed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically important molecule whose value is derived from the reactivity of its β-keto ester functionality. It serves as a robust platform for C-C bond formation through alkylation and conjugate addition reactions, and as a key component in the construction of complex heterocyclic systems. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Diethyl Suberate. BenchChem. [URL: https://www.benchchem.

- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-spectroscopic-analysis-of-beta-keto-esters]

- This compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/73915]

- Application Note: Experimental Protocols for Michael Addition Reactions. BenchChem. [URL: https://www.benchchem.com/application-notes/application-note-experimental-protocols-for-michael-addition-reactions]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. [URL: https://pubs.acs.org/doi/10.1021/jo971176v]

- Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules 2011, 16(8), 6554-6561. [URL: https://www.mdpi.com/1420-3049/16/8/6554]

- NMR Spectra of New Compounds. [URL: https://www.google.com/url?q=https://www.naturfagsenteret.no/binfil/download2.php%3Ftid%3D2075734]

- Mass spectrometry. XIII. Stereospecific electron impact induced fragmentation processes in some tricyclic diesters. Journal of the American Chemical Society 1972, 94 (11), 3846-3852. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00766a032]

- Application Notes and Protocols: Michael Addition of Diethyl 2-(2-oxopropyl)malonate. BenchChem. [URL: https://www.benchchem.

- This compound. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1501060&Units=SI]

- Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry 1979, 51 (11), 1667-1671. [URL: https://pubs.acs.org/doi/abs/10.1021/ac50047a022]

- GCMS Section 6.14 - Fragmentation of Esters. Whitman College. [URL: https://people.whitman.edu/~dondi/CH352_2011/GCMS_Chp_6.pdf]

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- This compound. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1501060]

- The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three]

- Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedioate. BenchChem. [URL: https://www.benchchem.

- This compound 1501-06-0 wiki. Guidechem. [URL: https://www.guidechem.

- Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses 2014, 91, 248-259. [URL: http://www.orgsyn.org/demo.aspx?prep=v91p0248]

- 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones]

- Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis 2010, 2010 (06), 1053-1057. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1217135]

- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal 2013, 7, 121. [URL: https://ccj.springeropen.com/articles/10.1186/1752-153X-7-121]

- 22.7 Alkylation of Enolate Ions. NC State University Libraries. [URL: https://openstax.

- CHEM 263 Notes Sept 8 2016. University of Alberta. [URL: https://sites.ualberta.ca/~jccampbe/chem263/notes/263_04_nmr_2.pdf]

- A Guide to 13C NMR Chemical Shift Values. Compound Interest. [URL: https://www.compoundchem.com/2015/05/21/c13-nmr/]

- Diethyl glutarate(818-38-2) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/818-38-2_13cnmr.htm]

- Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry 2022, 26, 1. [URL: https://www.researchgate.net/publication/363024810_Recent_Advances_in_Base-Assisted_Michael_Addition_Reactions]

- Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [URL: https://www.researchgate.

- Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [URL: https://www.google.com/url?q=https://pubs.rsc.org/en/content/articlelanding/2022/py/d2py00085h]

- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2O/ketoesters.shtm]

- Abstract for TR-259. National Toxicology Program (NTP). [URL: https://ntp.niehs.nih.gov/results/pubs/longterm/reports/longterm/tr200299/abstracts/tr259]

- Enantioselective Michael Addition of Diethyl Malonate to Nitroolefins with Bifunctional 2-Aminodmap/Urea. [URL: https://open.metu.edu.tr/bitstream/handle/11511/25619/index.pdf]

- Ethyl acrylate. Wikipedia. [URL: https://en.wikipedia.

- Ethyl acrylate – Knowledge and References. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2018.1506544]

- Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. [URL: https://www.google.com/url?q=https://www.researchgate.

- Michael addition of ethyl ester of cinnamic acid to diethyl malonate. ResearchGate. [URL: https://www.researchgate.

- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [URL: https://www.mdpi.com/1420-3049/20/1/1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C11H18O5 | CID 73915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Ethyl acrylate - Wikipedia [en.wikipedia.org]

Physical properties of diethyl 2-acetylpentanedioate

An In-Depth Technical Guide to the Physical Properties of Diethyl 2-Acetylpentanedioate

Introduction

Diethyl 2-acetylpentanedioate, also known by its common synonym diethyl 2-acetylglutarate (CAS No. 1501-06-0), is a versatile β-keto ester of significant interest to the chemical and pharmaceutical industries. Its unique molecular architecture, featuring both ketone and diester functionalities, renders it a highly valuable intermediate for organic synthesis. The presence of an acidic α-hydrogen, situated between two carbonyl groups, provides a reactive site for a multitude of carbon-carbon bond-forming reactions. This reactivity is expertly harnessed in the synthesis of complex molecules, including a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs)[1][2].

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the essential physicochemical properties, spectroscopic signatures, and handling considerations for diethyl 2-acetylpentanedioate. The content herein is structured to deliver not just data, but also the underlying scientific principles and practical methodologies essential for its effective application in a laboratory setting.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. These parameters influence reaction conditions, purification strategies, and formulation development.

Compound Identification

Unambiguous identification is critical for regulatory compliance, literature searches, and accurate experimental replication.

| Identifier | Value | Source(s) |

| CAS Number | 1501-06-0 | [3][4] |

| IUPAC Name | diethyl 2-acetylpentanedioate | [5] |

| Synonyms | This compound | [5] |

| Molecular Formula | C₁₁H₁₈O₅ | [2][5] |

| Molecular Weight | 230.26 g/mol | [5] |

| InChI Key | NNOGMCQLKMLNPL-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)CCC(C(C)=O)C(=O)OCC |

Physical Properties

The experimental physical properties of diethyl 2-acetylpentanedioate are summarized below. These values are critical for designing experimental setups, such as distillation for purification or calculating molar quantities for reactions.

| Physical Property | Value | Significance and Experimental Context |

| Appearance | Clear, colorless to light yellow liquid | The visual appearance serves as a preliminary quality control check. Any significant deviation in color may indicate impurities or degradation.[2][3] |

| Density | 1.071 g/mL at 25 °C | Density is essential for converting between mass and volume, which is a routine requirement for setting up reactions without needing to weigh a liquid.[3][4] |

| Boiling Point | 154 °C at 11 mmHg (~15 hPa) | The high boiling point at atmospheric pressure necessitates vacuum distillation for purification to prevent thermal decomposition. This value guides the selection of appropriate vacuum and temperature conditions.[1][4] |

| Refractive Index | n20/D 1.439 | The refractive index is a quick and non-destructive method for assessing the purity of a liquid sample. A measured value deviating from the standard can indicate the presence of contaminants.[4] |

| Solubility | Soluble in organic solvents, insoluble in water. | This property dictates the choice of solvents for reactions and extractions. Its immiscibility with water is key for aqueous workup procedures.[2] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural elucidation. For a molecule like diethyl 2-acetylpentanedioate, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming its identity and purity. The following sections detail the predicted spectral data, grounded in fundamental spectroscopic principles, and provide standardized protocols for data acquisition.

Diagram: Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of diethyl 2-acetylpentanedioate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

The structure of diethyl 2-acetylpentanedioate suggests five distinct proton environments. The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are outlined below. This prediction is based on the established effects of neighboring electronegative atoms and carbonyl groups, which deshield adjacent protons, shifting their signals downfield.

| Signal Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.25 | Triplet | 6H | -O-CH₂-CH₃ (from two ethyl esters) |

| b | 2.20 | Singlet | 3H | -C(O)-CH₃ (acetyl group) |

| c | 2.30 - 2.50 | Multiplet | 4H | -C(O)-CH₂-CH₂ -CH- |

| d | 3.60 | Triplet | 1H | -CH₂-CH -C(O)- |

| e | 4.15 | Quartet | 4H | -O-CH₂ -CH₃ (from two ethyl esters) |

Diagram: Molecular Structure with Proton Assignments

Caption: ¹H NMR assignments for diethyl 2-acetylpentanedioate.

-

Sample Preparation: Accurately weigh 5-10 mg of purified diethyl 2-acetylpentanedioate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard instrument parameters for ¹H NMR. Typically, 8 to 16 scans are sufficient.

-

Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). The resulting spectrum should be phased and baseline-corrected. Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line.

The molecule has nine unique carbon atoms. The carbonyl carbons are the most deshielded and appear furthest downfield.

| Approx. Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| 14.1 | C H₃-CH₂-O- | Methyl (Ester) |

| 28.5 | -CH-C H₂-CH₂- | Methylene |

| 29.8 | C H₃-C(O)- | Methyl (Acetyl) |

| 35.4 | -CH-CH₂-C H₂- | Methylene |

| 55.0 | -C H-C(O)- | Methine |

| 61.0 | -O-C H₂-CH₃ | Methylene (Ester) |

| 169.5 | -CH-C (O)-O- | Carbonyl (Ester) |

| 172.0 | -CH₂-C (O)-O- | Carbonyl (Ester) |

| 202.0 | -C (O)-CH₃ | Carbonyl (Ketone) |

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required compared to ¹H NMR to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbons.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm). Correlate the number of observed signals with the number of unique carbons in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending).

The key diagnostic peaks for diethyl 2-acetylpentanedioate are the strong C=O (carbonyl) stretching bands. The presence of three carbonyl groups (one ketone, two esters) will likely result in a strong, possibly broad or overlapping, absorption band in the characteristic region.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1740 | Strong | C=O Stretch | Ester Carbonyl |

| ~1715 | Strong | C=O Stretch | Ketone Carbonyl |

| 2980-2850 | Medium | C-H Stretch | sp³ C-H |

| 1250-1100 | Strong | C-O Stretch | Ester C-O |

-

Sample Preparation: Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation: Gently place a second salt plate on top of the first, spreading the liquid into a uniform thin film between the plates.

-

Data Acquisition: Place the assembled plates into the sample holder of the FTIR spectrometer.

-

Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty salt plates should be acquired and automatically subtracted by the instrument's software.

-

Analysis: Analyze the resulting spectrum, identifying the key absorption bands and correlating them with the expected functional groups.

Safety, Handling, and Reactivity

Safety and Handling

Proper handling is essential for laboratory safety. While a comprehensive Safety Data Sheet (SDS) for this specific compound was not available in public databases, data from the supplier provides key safety information. Researchers must always consult the specific SDS provided by their chemical vendor before use.

| Safety Aspect | Information and Precaution | Source |

| GHS Classification | Combustible Liquid (Storage Class 10) | |

| Water Hazard Class 3 (Severely hazardous to water) | ||

| Personal Protective Equipment (PPE) | Wear protective gloves and eyeshields. | |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place at room temperature. | [1] |

| Handling | Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices. | [6] |

Chemical Reactivity and Incompatibilities

The primary driver of this molecule's reactivity is the β-keto ester moiety. The α-proton is acidic and can be readily removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, making the compound an excellent substrate for alkylation, acylation, and condensation reactions.

-

Incompatible Materials: As a general principle for esters and ketones, avoid strong oxidizing agents, strong acids, and strong bases, which can catalyze hydrolysis or other unintended reactions.

Conclusion

Diethyl 2-acetylpentanedioate is a valuable synthetic building block whose utility is underpinned by its distinct physical and chemical properties. This guide has provided a detailed overview of its key physicochemical data, including density, boiling point, and refractive index, which are crucial for its practical handling and purification. Furthermore, a thorough analysis of its expected spectroscopic signatures in ¹H NMR, ¹³C NMR, and IR spectroscopy has been presented, along with standardized protocols for their acquisition. This information equips researchers and drug development professionals with the foundational knowledge required to confidently identify, handle, and employ this versatile compound in their synthetic endeavors.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1501-06-0). Retrieved from [Link]

-

LookChem. (n.d.). Diethyl 2-methylglutarate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2,4-dimethylpentanedioate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Diethyl 2-acetylglutarate: A Comprehensive Technical Guide for Synthetic Chemists

Introduction

Diethyl 2-acetylglutarate (CAS No. 1501-06-0), a multifunctional diester, serves as a pivotal intermediate in advanced organic synthesis. Its unique molecular architecture, featuring both a β-ketoester system and a glutarate backbone, renders it a versatile building block for the construction of complex molecular frameworks, particularly heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, properties, and core applications of this compound, with a focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 1501-06-0 | [2][3] |

| Molecular Formula | C₁₁H₁₈O₅ | [2] |

| Molecular Weight | 230.26 g/mol | [2] |

| Density | 1.071 g/mL at 25 °C | [1] |

| Boiling Point | 154 °C at 11 mmHg | [1] |

| Refractive Index (n20/D) | 1.439 | [1] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. Key spectral features are available across various databases.

-

¹H NMR & ¹³C NMR: Detailed spectra are available in databases such as PubChem, providing characteristic shifts for the ethyl ester and acetylglutarate moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong carbonyl (C=O) stretching bands from the ketone and two ester groups.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available through resources like the NIST WebBook, aiding in molecular weight confirmation and fragmentation analysis.[3]

Synthesis of this compound: The Michael Addition

The primary and most efficient method for the synthesis of this compound is the Michael addition reaction.[1][4][5] This conjugate addition involves the reaction of a Michael donor, ethyl acetoacetate, with a Michael acceptor, ethyl acrylate.

Mechanistic Rationale

The reaction is typically base-catalyzed. The base abstracts an acidic α-proton from ethyl acetoacetate, which is positioned between two electron-withdrawing carbonyl groups, to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic β-carbon of ethyl acrylate in a 1,4-conjugate fashion. Subsequent protonation of the resulting enolate yields the final product, this compound. The driving force for this reaction is the formation of a stable carbon-carbon σ-bond.[1]

Caption: Mechanism of this compound Synthesis via Michael Addition.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for Michael additions involving β-ketoesters.

Materials:

-

Ethyl acetoacetate

-

Ethyl acrylate

-

Anhydrous Ethanol

-

Sodium metal (or Sodium ethoxide)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding clean sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Once all the sodium has reacted, cool the sodium ethoxide solution to room temperature. Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution.

-

Michael Addition: To the resulting solution of the ethyl acetoacetate enolate, add ethyl acrylate (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 30-40 °C. Mild cooling with a water bath may be necessary.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, carefully neutralize the mixture with 1 M hydrochloric acid until it is slightly acidic. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Pharmaceutical and Heterocyclic Synthesis

The synthetic utility of this compound lies in its ability to serve as a precursor for more complex molecules, particularly in the construction of heterocyclic rings, which are prevalent in many pharmaceuticals.

The Hantzsch Dihydropyridine Synthesis

A primary application of this compound is in the Hantzsch dihydropyridine synthesis , a multi-component reaction that produces 1,4-dihydropyridine (1,4-DHP) derivatives.[6][7][8] These 1,4-DHP scaffolds are the core structure of a major class of calcium channel blockers used to treat hypertension and angina, such as Nifedipine and Amlodipine.[7]

In a modified Hantzsch synthesis, this compound can be reacted with an aldehyde and a source of ammonia (such as ammonium acetate) to form a substituted 1,4-dihydropyridine. The acetyl group and one of the ester groups of this compound participate in the cyclocondensation.

Caption: Hantzsch Synthesis using this compound.

Illustrative Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

This protocol outlines the synthesis of a 4-substituted-1,4-dihydropyridine derivative, demonstrating the utility of this compound as a key building block.[9][10]

Materials:

-

This compound (1.0 equivalent)

-

An aromatic or aliphatic aldehyde (e.g., benzaldehyde) (1.0 equivalent)

-

Ammonium acetate (1.2 equivalents)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and the chosen aldehyde in ethanol.

-

Addition of Ammonia Source: Add ammonium acetate to the solution and stir.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-8 hours.

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,4-dihydropyridine derivative.

The resulting 1,4-dihydropyridine can be further modified, for example, through oxidation to the corresponding pyridine, or by transformations of the ester and acetyl side chains, opening avenues to a diverse range of potential drug candidates.

Safety and Handling

This compound is known to cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Michael addition and its ability to participate in powerful ring-forming reactions like the Hantzsch synthesis make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and therapeutically important molecules.

References

-

Guidechem. This compound 1501-06-0 wiki.

-

Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165-194.

-

Bradford, M. C., & Miller, K. M. (2012). Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. Request PDF.

-

Wikipedia. Hantzsch pyridine synthesis.

-

BenchChem. Application Notes and Protocols: Michael Addition of Diethyl 2-(2-oxopropyl)malonate.

-

chemeurope.com. Hantzsch pyridine synthesis.

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.

-

BenchChem. Application Notes and Protocols for the Hantzsch Synthesis of 2,4-Diethylpyridine.

-

BenchChem. Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedioate.

-

Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. European Journal of Medicinal Chemistry, 95, 199-209.

-

Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

-

Çetinkaya, İ. B. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Thesis.

-

Zohra, F., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Recent Patents on Anti-Cancer Drug Discovery, 13(2), 255-264.

-

Al-Ghorbani, M., et al. (2015). Synthesis of new series of 1,4-dihydropyridine derivatives (1a-g) and (2a-g). ResearchGate.

-

Zonouz, A. O., et al. (2010). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. ResearchGate.

-

Valdés, C., et al. (2010). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 15(10), 7085-7096.

-

Lecomte, M., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.

-

Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. ResearchGate.

-

Inglis, J. K. H., & Roberts, K. C. (1926). Acetoacetic acid, ethyl ester. Organic Syntheses, 6, 36.

-

Ohnmacht, C. J., Jr., et al. (2000). An asymmetric synthesis of a 4-substituted-1,4-dihydropyridine. ResearchGate.

-

PubChem. This compound.

-

NIST. This compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H18O5 | CID 73915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

IUPAC name for Diethyl 2-acetylglutarate

An In-Depth Technical Guide to Diethyl 2-acetylpentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-acetylpentanedioate (commonly known as Diethyl 2-acetylglutarate), a versatile β-keto ester with significant applications in organic synthesis and drug development. This document elucidates the compound's chemical identity, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on the mechanistic underpinnings of its synthesis and its reactivity, which makes it a valuable precursor for complex molecular architectures, particularly heterocyclic systems. This guide serves as a foundational resource for professionals leveraging this compound in research and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the cornerstone of scientific research. While commonly referred to as this compound, the systematic IUPAC name is Diethyl 2-acetylpentanedioate[1]. This nomenclature precisely describes its structure as a five-carbon dioate (pentanedioate) with an acetyl group at the second carbon position.

A comprehensive list of identifiers for Diethyl 2-acetylpentanedioate is provided in Table 1, crucial for unambiguous database and literature searches.

Table 1: Chemical Identifiers for Diethyl 2-acetylpentanedioate

| Identifier | Value |

| IUPAC Name | diethyl 2-acetylpentanedioate[1] |

| Common Name | This compound[1] |

| CAS Number | 1501-06-0[1][2] |

| Molecular Formula | C₁₁H₁₈O₅[1][2][3] |

| Molecular Weight | 230.26 g/mol [1][4] |

| Canonical SMILES | CCOC(=O)CCC(C(=O)C)C(=O)OCC[1] |

| InChI Key | NNOGMCQLKMLNPL-UHFFFAOYSA-N[1][2] |

| EINECS Number | 216-114-0[1] |

| Synonyms | 2-Acetylglutaric acid diethyl ester, Diethyl α-acetylglutarate[1][2][5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. Diethyl 2-acetylpentanedioate is a clear, colorless to light yellow liquid under standard conditions[3]. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of Diethyl 2-acetylpentanedioate

| Property | Value | Source |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 154 °C at 11 mmHg | [4][6] |

| Density | 1.071 g/mL at 25 °C | [3][4][6] |

| Refractive Index (n²⁰/D) | 1.439 | [4][6] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Soluble in organic solvents; insoluble in water. | [3] |

Synthesis: The Michael Addition Pathway

A robust and widely recognized method for synthesizing Diethyl 2-acetylpentanedioate is the base-catalyzed Michael addition of ethyl acetoacetate to ethyl acrylate. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.

Reaction Mechanism

The causality behind this synthesis lies in the unique reactivity of the α-proton of ethyl acetoacetate.

-

Enolate Formation: A suitable base, typically sodium ethoxide (NaOEt), abstracts the highly acidic α-proton located between the two carbonyl groups of ethyl acetoacetate. This deprotonation is favorable because the resulting negative charge is delocalized and stabilized by resonance across both carbonyls, forming a soft nucleophilic enolate.

-

Nucleophilic Attack: The resonance-stabilized enolate then acts as a nucleophile, attacking the electrophilic β-carbon of ethyl acrylate in a conjugate (1,4-) addition. This is the key Michael addition step.

-

Protonation: The resulting intermediate is protonated by the solvent (ethanol, the conjugate acid of the ethoxide base) to yield the final product, Diethyl 2-acetylpentanedioate.

The choice of sodium ethoxide as the base is critical; it prevents transesterification, as the ethoxide anion matches the ethyl ester groups of the reactants.

Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from reaction setup to final purification.

Caption: Workflow for the synthesis and purification of Diethyl 2-acetylpentanedioate.

Detailed Experimental Protocol

This protocol is a representative method and should be performed with appropriate safety precautions by trained personnel.

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetoacetate (1.0 eq) dropwise via the dropping funnel to the stirred solution. Stir for 30 minutes at 0-5 °C to ensure complete formation of the sodium enolate.

-

Michael Addition: Add ethyl acrylate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation (e.g., 154 °C at 11 mmHg) to yield pure Diethyl 2-acetylpentanedioate[4][6].

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Diethyl 2-acetylpentanedioate stems from its β-keto ester functionality. This structural motif provides multiple reactive sites for further chemical transformations.

Key Reactive Sites

The molecule's reactivity is dominated by the acidic α-proton and the electrophilic carbonyl carbons. The presence of three carbonyl groups makes it a valuable building block for synthesizing more complex molecules, especially heterocycles. It serves as a key intermediate in reactions like the Hantzsch pyridine synthesis or similar multicomponent reactions for generating diverse molecular scaffolds[7].

The diagram below illustrates the formation of the resonance-stabilized enolate, the key reactive intermediate.

Caption: Enolate formation from Diethyl 2-acetylpentanedioate.

Applications in Research and Drug Development

Diethyl 2-acetylpentanedioate is not typically an end-product but rather a crucial intermediate.

-

Pharmaceutical Synthesis: Its structure is a versatile scaffold for building more complex molecules. The ability to incorporate its acetyl and glutarate moieties is valuable for creating novel active pharmaceutical ingredients (APIs)[3].

-

Flavor and Fragrance: It is also utilized as a flavoring agent in the food industry, contributing a fruity and sweet taste to various products[3].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Diethyl 2-acetylpentanedioate presents several hazards.

-

Hazard Statements:

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Diethyl 2-acetylpentanedioate is a foundational building block in organic synthesis. A thorough understanding of its properties, synthesis via the Michael addition, and inherent reactivity is essential for any researcher or scientist aiming to utilize it effectively. Its role as a precursor for complex chemical structures ensures its continued relevance in both academic research and the industrial development of pharmaceuticals and other fine chemicals.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73915, this compound. [Link]

-

National Institute of Standards and Technology (2024). This compound in the NIST Chemistry WebBook. [Link]

-

R&D Chemicals (2025). This compound, 1501-06-0, suppliers and manufacturers. [Link]

-

Cheméo (2025). Chemical Properties of this compound (CAS 1501-06-0). [Link]

-

National Institute of Standards and Technology (2024). This compound Phase change data. [Link]

-

Cheméo (2025). This compound Physical and Chemical Properties. [Link]

Sources

- 1. This compound | C11H18O5 | CID 73915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound (CAS 1501-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 1501-06-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-acetylglutarate

This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2-acetylglutarate (CAS No. 1501-06-0), a key intermediate in the pharmaceutical and flavor industries.[1] As a molecule incorporating multiple functional groups, including two esters and a ketone, a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation and purity assessment. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol , possesses a chiral center at the C2 position.[1][2] The structural complexity, featuring two chemically distinct ethyl ester groups and an acetyl moiety, gives rise to a rich and informative set of spectroscopic data. A thorough analysis requires correlating data from multiple techniques to account for every structural feature.

The logical workflow for characterizing a novel or synthesized batch of this compound involves a sequential spectroscopic analysis. This ensures that each piece of data builds upon the last, leading to a confident structural assignment.

Caption: A typical workflow for the structural elucidation of an organic molecule.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular weight of this compound. Electron Ionization (EI) is a common method for this type of molecule, providing both the molecular ion and characteristic fragmentation patterns that offer structural clues.

Data Summary: The mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[2] The molecular ion peak ([M]⁺) is expected at m/z 230, corresponding to the molecular weight of the compound.

| Ion Type | m/z (Mass/Charge) | Relative Intensity | Proposed Fragment Structure |

| Molecular Ion [M]⁺ | 230 | Low | [C₁₁H₁₈O₅]⁺ |

| [M - OC₂H₅]⁺ | 185 | Moderate | Loss of an ethoxy radical |

| [M - C₄H₇O₂]⁺ | 139 | High | Cleavage of the C2-C3 bond |

| [CH₃(CO)CH-COOC₂H₅]⁺ | 114 | High (Base Peak) | Acylium ion from α-cleavage |

| [CH₃CO]⁺ | 43 | High | Acetyl cation |

Note: Relative intensities are qualitative and based on typical fragmentation patterns. The base peak is the most intense peak in the spectrum.

Expert Interpretation: The presence of a peak at m/z 230 confirms the molecular formula. The fragmentation pattern is consistent with the structure of an ester and a ketone. The high-intensity peak at m/z 43 is the characteristic acetyl cation ([CH₃CO]⁺), confirming the presence of the acetyl group. The base peak at m/z 114 and the significant peak at m/z 139 are diagnostic fragments resulting from cleavage adjacent to the carbonyl groups, a common and predictable fragmentation pathway for such molecules.

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC is an ideal separation technique for volatile, thermally stable compounds like this compound, ensuring a pure sample enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution (approx. 10-100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at 100°C, ramping to 250°C at 10°C/min.

-

Injector: Set to 250°C with a split ratio of 50:1.

-

MS Interface: Set transfer line temperature to 280°C.

-

-

Data Acquisition: Inject 1 µL of the sample. Acquire data in full scan mode from m/z 40 to 400. The electron ionization energy is typically set to 70 eV.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR is crucial for confirming the presence of the ester and ketone carbonyl groups and the C-O single bonds.

Predicted Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~2980-2850 | C-H stretch | Medium-Strong | Alkyl (CH₃, CH₂) |

| ~1745 | C=O stretch | Strong, Sharp | Ester Carbonyl |

| ~1715 | C=O stretch | Strong, Sharp | Ketone Carbonyl |

| ~1250-1000 | C-O stretch | Strong | Ester Linkage |

Expert Interpretation: The IR spectrum is dominated by strong absorptions in the carbonyl region. Because conjugation is absent, both the ester and ketone C=O stretching vibrations are expected at high frequencies. The ester carbonyl typically appears at a slightly higher wavenumber (~1745 cm⁻¹) than the ketone (~1715 cm⁻¹). The presence of two distinct, strong peaks in this region is a key indicator of the molecule's structure. Furthermore, a strong, broad absorption band between 1250-1000 cm⁻¹ confirms the C-O single bond stretching of the ester groups. The absorptions in the ~2980 cm⁻¹ region are characteristic of the sp³ C-H bonds in the ethyl and glutarate backbone.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Rationale: ATR-FTIR is the method of choice for liquid samples as it requires minimal sample preparation and is easy to clean.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a soft tissue soaked in isopropanol.

-

Background Scan: Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with isopropanol immediately after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

Proton NMR reveals the number of different proton environments and their connectivity through spin-spin coupling.

Predicted Data Summary (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 4H | -O-CH₂ -CH₃ (Ester) |

| ~3.50 | Triplet (t) | 1H | CH -C=O (C2-H) |

| ~2.40 | Triplet (t) | 2H | -CH₂ -CH₂- (C4-H₂) |

| ~2.20 | Singlet (s) | 3H | -CO-CH₃ (Acetyl) |

| ~2.10 | Multiplet (m) | 2H | -CH₂-CH₂ -CH (C3-H₂) |

| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ (Ester) |

Expert Interpretation: The ¹H NMR spectrum is expected to show six distinct signals. The two ethyl groups of the esters are identified by the quartet at ~4.12 ppm (the CH₂ group deshielded by the adjacent oxygen) and the corresponding triplet at ~1.25 ppm (the terminal CH₃ group). The integration of 4H and 6H, respectively, confirms two equivalent ethyl groups. The sharp singlet at ~2.20 ppm with an integration of 3H is unambiguously assigned to the acetyl methyl group. The methine proton at the chiral center (C2) is expected to be a triplet around 3.50 ppm due to coupling with the adjacent C3 methylene protons. The remaining two methylene groups of the glutarate chain (C3 and C4) will appear as multiplets in the 2.1-2.4 ppm range.

¹³C NMR Spectroscopy

Carbon NMR indicates the number of unique carbon environments in the molecule.

Predicted Data Summary (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~202 | C=O | Ketone (Acetyl) |

| ~172 | C=O | Ester (C1) |

| ~169 | C=O | Ester (C5) |

| ~61 | -CH₂- | -O-CH₂ -CH₃ (Ester) |

| ~55 | -CH- | C H-C=O (C2) |

| ~30 | -CH₂- | -C H₂- (C4) |

| ~29 | -CH₃ | -CO-C H₃ (Acetyl) |

| ~27 | -CH₂- | -C H₂- (C3) |

| ~14 | -CH₃ | -O-CH₂-C H₃ (Ester) |

Expert Interpretation: The ¹³C NMR spectrum is expected to display nine signals, confirming the presence of nine chemically non-equivalent carbons (note: the two -O-CH₂- carbons and two -CH₃ carbons of the ethyl groups are equivalent to each other, respectively). The three signals in the downfield region (>160 ppm) are characteristic of carbonyl carbons. The ketone carbonyl is typically the most deshielded (~202 ppm), while the two ester carbonyls will appear slightly upfield (~172 and ~169 ppm). The signals for the oxygen-attached CH₂ carbons of the ethyl groups are found around 61 ppm. The remaining aliphatic carbons of the glutarate backbone, acetyl methyl, and ethyl methyl groups appear in the upfield region (< 60 ppm).

Experimental Protocol: ¹H and ¹³C NMR

-

Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic molecules, and Tetramethylsilane (TMS) provides a reliable internal reference.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A longer acquisition time and/or a higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm. Integrate the ¹H NMR signals.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a complete and unambiguous characterization of this compound. MS confirms the molecular weight and offers key fragmentation clues. IR spectroscopy validates the presence of the critical carbonyl functional groups. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, allowing for the precise assignment of every atom in the structure. The protocols and data presented in this guide serve as a comprehensive reference for researchers and quality control professionals working with this important chemical compound.

References

-

National Institute of Standards and Technology (NIST) . (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 73915, this compound. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS) . (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

University of Rochester, Department of Chemistry . (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Drawell . (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

The University of Melbourne . (2026). STANDARD OPERATING PROCEDURE - Instrument: GCMS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Diethyl α-Acetylglutarate: From Synthesis to Application in Drug Discovery

This guide provides a comprehensive overview of diethyl α-acetylglutarate, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, from its fundamental chemical properties to its role in the synthesis of bioactive molecules.

Executive Summary

Diethyl α-acetylglutarate, with the molecular formula C₁₁H₁₈O₅ and a molecular weight of approximately 230.26 g/mol , is a key building block in synthetic chemistry.[1][2][3][4] Its unique structure, featuring both a β-ketoester and a diester functionality, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds. A notable application of this intermediate is in the preparation of furocoumarins, a class of compounds that have shown promise as inhibitors of HIV-1 integrase. This guide will delve into the synthesis of diethyl α-acetylglutarate, its chemical properties, and its application in the development of these potential antiviral agents, providing detailed protocols and mechanistic insights.

Physicochemical Properties of Diethyl α-Acetylglutarate

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of diethyl α-acetylglutarate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₅ | [1][2][3][4] |

| Molecular Weight | 230.26 g/mol | [1][3][4] |

| CAS Number | 1501-06-0 | [1][2][4] |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | 154 °C at 11 mmHg | [4] |

| Density | 1.071 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.439 | [4] |

| Synonyms | Diethyl 2-acetylglutarate, 2-Acetylglutaric acid diethyl ester, Diethyl α-acetoglutarate | [1][2][4] |

Synthesis of Diethyl α-Acetylglutarate: A Plausible Experimental Protocol

Reaction Principle:

The synthesis involves the conjugate addition of a malonic ester enolate to an α,β-unsaturated ester. Specifically, the enolate of diethyl malonate acts as the Michael donor, and ethyl acrylate serves as the Michael acceptor. The resulting intermediate is then acetylated to yield the final product.

Experimental Workflow Diagram:

Caption: Plausible synthetic workflow for diethyl α-acetylglutarate.

Step-by-Step Methodology:

-

Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Formation of the Enolate: In the reaction flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution to 0-5 °C in an ice bath.

-

Michael Addition: Add diethyl malonate dropwise to the sodium ethoxide solution with continuous stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature. Then, add ethyl acrylate dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Acetylation: Cool the reaction mixture back to 0-5 °C and add acetyl chloride dropwise. A precipitate of sodium chloride will form. After the addition, allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure diethyl α-acetylglutarate.

Application in the Synthesis of Furocoumarin-Based HIV-1 Integrase Inhibitors

A significant application of diethyl α-acetylglutarate in drug discovery is its use as a key starting material for the synthesis of novel furocoumarins with potential activity as HIV-1 integrase inhibitors.[2]

The Pechmann Condensation: A Gateway to Coumarins:

The synthesis of the coumarin core of these bioactive molecules is typically achieved through a Pechmann condensation.[6][7] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[6] In the synthesis of the furocoumarin derivatives, a substituted phenol (such as resorcinol) is reacted with diethyl α-acetylglutarate.

Synthetic Scheme Overview:

Caption: Synthetic pathway from diethyl α-acetylglutarate to furocoumarin-based HIV-1 integrase inhibitors.

The synthesis proceeds via a multi-step pathway that begins with the Pechmann condensation of resorcinol and diethyl α-acetylglutarate to form a coumarin intermediate.[2] This is followed by a series of reactions, including cyclization to form the furan ring and subsequent amidation, to yield the final N-substituted 3-{3,5-dimethylfuro[3,2-g]coumarin-6-yl}propanamides.[2]

Mechanism of HIV-1 Integrase Inhibition by Furocoumarin Derivatives

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[8][9] Inhibition of this enzyme is a key therapeutic strategy for the treatment of HIV/AIDS.

The furocoumarin derivatives synthesized from diethyl α-acetylglutarate are designed to act as strand-transfer inhibitors.[2] The proposed mechanism of action involves the chelation of the divalent metal ions (typically Mg²⁺ or Mn²⁺) present in the active site of the integrase enzyme.[8] This chelation prevents the catalytic activity of the enzyme, thereby blocking the integration of the viral DNA into the host genome.

Signaling Pathway Diagram:

Caption: Mechanism of HIV-1 integrase inhibition by furocoumarin derivatives.

Safety and Handling